1-(4-fluorobenzyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4OS/c20-16-8-6-14(7-9-16)12-22-18(25)21-10-11-26-19-23-13-17(24-19)15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,23,24)(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVOVAXDVNMHSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorobenzyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and aniline derivatives under acidic conditions.
Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Urea Formation: The final step involves the reaction of the thioether-imidazole intermediate with an isocyanate derivative to form the urea moiety.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-fluorobenzyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imidazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Hydrolysis: The urea moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding amines and carbon dioxide.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C18H15FN2O2S2
- Molecular Weight : 374.45 g/mol
Structural Features
The compound features a urea functional group, a fluorobenzyl moiety, and an imidazole ring, which contribute to its diverse biological activities.
Target Interactions
1-(4-fluorobenzyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea primarily targets bacterial topoisomerases, particularly DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria.
Mode of Action
The compound inhibits bacterial topoisomerases by interfering with their function, leading to the disruption of DNA processes essential for bacterial survival. This mechanism positions it as a potential candidate for antibiotic development.
Antibacterial Activity
Recent studies have demonstrated significant antibacterial properties of this compound against various Gram-positive and Gram-negative bacteria. Notably:
- Minimum Inhibitory Concentrations (MICs) :
- Streptococcus pneumoniae: 0.008 μg/mL
- Staphylococcus epidermidis: 0.03 μg/mL
These findings indicate a strong efficacy against common pathogens.
Cytotoxicity Studies
Cytotoxicity assays conducted on human liver cell lines (HepG2) revealed that the compound exhibits a favorable safety profile, showing no significant toxicity. This is critical for its potential therapeutic applications.
Case Study 1: Inhibition of Bacterial Topoisomerases
A comprehensive study evaluated the inhibitory effects of various thiophene-containing urea derivatives on bacterial topoisomerases. The results indicated potent inhibition of topoisomerase IV with IC50 values ranging from 0.012 to 0.046 μg/mL, showcasing the compound's effectiveness in disrupting bacterial DNA processes.
Case Study 2: Antimicrobial Resistance
Another investigation focused on antimicrobial resistance mechanisms in bacteria treated with this class of compounds. The study found that simultaneous inhibition of multiple targets within the bacterial cell could reduce resistance development frequency, making these compounds promising candidates in combating resistant strains.
| Biological Activity | IC50 (μg/mL) | MIC (μg/mL) | Cytotoxicity (HepG2) |
|---|---|---|---|
| Topoisomerase IV Inhibition | 0.012 - 0.046 | - | Non-toxic |
| S. pneumoniae | - | 0.008 | Non-toxic |
| S. epidermidis | - | 0.03 | Non-toxic |
Compound Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-fluorophenyl)methyl-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea |
| Canonical SMILES | C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)NCC3=CC=C(C=C3)F |
| InChI Key | YQKPFQYZAGIYPP-UHFFFAOYSA-N |
Mechanism of Action
The mechanism of action of 1-(4-fluorobenzyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The presence of the imidazole ring and thioether linkage plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Urea Derivatives with Varied Aromatic Substituents
describes a series of urea derivatives (11a–11o) with diverse substituents on the phenyl ring (e.g., halogens, trifluoromethyl, methoxy). Key comparisons:
- Substituent Effects : The target compound’s 4-fluorobenzyl group contrasts with analogues like 3-chloro-4-fluorophenyl (11c) or 3-(trifluoromethyl)phenyl (11e). Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to bulkier groups like trifluoromethyl .
- Molecular Weight : The target’s estimated molecular weight (~500–550 g/mol) falls within the range of analogues in (466.2–602.2 g/mol). Higher weights (e.g., 11m: 602.2 g/mol) may reduce solubility, while the target’s imidazole-thioethyl chain could improve bioavailability compared to rigid thiazole-based analogues .
- Synthetic Yields : The target’s synthesis likely follows similar high-yield routes (85–88%) as in , involving coupling reactions between amines and isocyanates .
Imidazole vs. Benzimidazole and Thiazole Analogues
- Imidazole vs. Benzimidazole : highlights benzimidazole derivatives with tert-butyl groups, which exhibit planar structures favoring crystallinity. The target’s imidazole ring, being smaller, may offer better conformational flexibility for target engagement compared to bulkier benzimidazoles .
- Thioether Linkage: The thioethyl bridge in the target differs from thiazole-linked ureas ().
Trifluoromethyl and Sulfonyl Analogues
describes trifluoromethyl-imidazolidinones (e.g., compound 110), which exhibit high lipophilicity due to the CF₃ group. The target’s 4-fluorobenzyl group provides moderate hydrophobicity without the metabolic liabilities associated with trifluoromethyl groups .
Structural and Crystallographic Insights
- Planarity and Conformation: notes that fluorophenyl groups in isostructural compounds adopt perpendicular orientations relative to the core. The target’s 4-fluorobenzyl group may similarly influence packing efficiency and crystallinity, impacting solubility and stability .
- Hydrogen Bonding: The urea moiety’s NH groups are strong hydrogen bond donors, a feature shared with analogues in . This could enhance binding to biological targets like ATP-binding pockets .
Biological Activity
1-(4-Fluorobenzyl)-3-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)urea is a compound of significant interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₈FN₃OS
- Molecular Weight : 345.42 g/mol
- IUPAC Name : this compound
Research indicates that the compound may act as an inhibitor of aldosterone synthase (CYP11B2), which is involved in the biosynthesis of aldosterone. This inhibition has implications for treating conditions such as hypertension and heart failure. The selectivity of this compound towards CYP11B2 compared to other enzymes like CYP11B1 has been highlighted in various studies, suggesting a targeted therapeutic approach.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against aldosterone synthase. For instance, studies using V79 cells expressing human CYP11B2 showed that this compound effectively reduced enzyme activity, indicating its potential as a therapeutic agent for conditions related to aldosterone overproduction .
Antimicrobial Activity
The compound's structural similarities to known antimicrobial agents suggest potential activity against various bacterial strains. Preliminary tests have shown that derivatives of urea compounds can inhibit bacterial type IIa topoisomerases, which are essential for bacterial DNA replication. This suggests that modifications to the urea structure could enhance antimicrobial efficacy .
Case Study 1: Aldosterone Synthase Inhibition
A study published in a patent document detailed the synthesis and biological evaluation of various N-benzyl imidazole derivatives, including our compound of interest. The findings indicated that these derivatives exhibited selective inhibition of CYP11B2, with significant implications for treating heart-related disorders .
Case Study 2: Antimicrobial Potential
In another study focusing on urea derivatives, researchers assessed the minimum inhibitory concentration (MIC) values against several bacterial strains. The results indicated that certain derivatives exhibited strong antibacterial activity, with MIC values in the range of 0.03 to >64 mg/mL, suggesting that structural modifications could yield more effective antimicrobial agents .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Aldosterone Synthase Inhibition | Selective inhibition of CYP11B2 | , |
| Antimicrobial Activity | Inhibition of bacterial topoisomerases | , |
Future Directions
Given the promising biological activities exhibited by this compound, further research is warranted. Future studies should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics in animal models.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
- Clinical Trials : To assess safety and efficacy in human subjects.
Q & A
Q. What are the key considerations in designing stability studies for this compound under various storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
